molecular formula C23H48N2O3S B14380077 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid CAS No. 90019-05-9

3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid

Cat. No.: B14380077
CAS No.: 90019-05-9
M. Wt: 432.7 g/mol
InChI Key: IJXRRAPFOSQTLY-UHFFFAOYSA-N
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Description

3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a hexadecyl chain and a propane-1-sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of hexadecylamine with piperazine, followed by sulfonation. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The hexadecyl chain allows it to integrate into lipid bilayers, while the sulfonic acid group can interact with various functional groups on proteins and other biomolecules. This dual functionality makes it a versatile compound in both biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
  • N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)

Uniqueness

Compared to similar compounds, 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid stands out due to its long hexadecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

90019-05-9

Molecular Formula

C23H48N2O3S

Molecular Weight

432.7 g/mol

IUPAC Name

3-(3-hexadecylpiperazin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C23H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-22-25(20-18-24-23)19-16-21-29(26,27)28/h23-24H,2-22H2,1H3,(H,26,27,28)

InChI Key

IJXRRAPFOSQTLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O

Origin of Product

United States

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